molecular formula C7H8N2O B6167146 2H,3H-furo[2,3-b]pyridin-4-amine CAS No. 1823929-25-4

2H,3H-furo[2,3-b]pyridin-4-amine

Cat. No.: B6167146
CAS No.: 1823929-25-4
M. Wt: 136.2
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Description

2H,3H-Furo[2,3-b]pyridin-4-amine is a fused heterocyclic compound featuring a bicyclic system with oxygen (furan) and nitrogen (pyridine) atoms. These derivatives are synthesized via cyclization and cross-coupling reactions, often incorporating aryl substituents to modulate properties like solubility, thermal stability, and intermolecular interactions .

Properties

CAS No.

1823929-25-4

Molecular Formula

C7H8N2O

Molecular Weight

136.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-furo[2,3-b]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the furo[2,3-b]pyridine core . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2H,3H-furo[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2H,3H-furo[2,3-b]pyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H,3H-furo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, disrupting key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2, suggesting its potential in anticancer therapy .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Compounds with the dihydrodifuro[2,3-b:2',3'-d]pyridin-4-amine core () exhibit significant variations in melting points (MPs) and elemental composition based on substituents (Table 1).

Compound Substituent MP (°C) Formula Elemental Analysis (% Calculated/Found) Ref.
5b 4-Methylphenyl 207–208 C₁₆H₁₄N₂O₂ C:72.11, H:5.27, N:10.45
5c 4-Methoxyphenyl 246–248 C₁₆H₁₄N₂O₃ C:67.95, H:4.98, N:9.87
5d 4-Chlorophenyl 220–221 C₁₅H₁₁ClN₂O₂ C:62.83, H:3.78, N:9.75
5e 4-Bromophenyl 252–253 C₁₅H₁₁BrN₂O₂ C:54.20, H:3.49, N:8.37

Key Observations :

  • Electron-donating groups (e.g., methoxy in 5c) increase MPs compared to methyl (5b), likely due to enhanced dipole interactions.
  • Halogenated derivatives (5d, 5e) exhibit higher MPs than non-halogenated analogs, attributed to stronger van der Waals forces and molecular symmetry .
Core Heteroatom Variations: Furo vs. Thieno Derivatives

Replacing the oxygen atom in the furo ring with sulfur (thieno) alters thermal stability and intermolecular interactions (Table 2).

Compound Core Structure MP (°C) Notable Structural Features Ref.
6d (Thieno derivative) Thieno[2,3-d]pyridine 224–226 Planar fused system; intramolecular N–H⋯N H-bonding
5d (Furo derivative) Furo[2,3-b]pyridine 220–221 Lower MP compared to thieno; weaker S⋯O interactions

Key Observations :

  • Thieno derivatives (e.g., 6d) generally exhibit higher decomposition temperatures, likely due to sulfur’s polarizability and stronger intermolecular forces .
  • Furo derivatives may prioritize hydrogen bonding (e.g., amine-pyridine interactions), whereas thieno systems leverage both H-bonding and sulfur-mediated interactions .

Biological Activity

2H,3H-furo[2,3-b]pyridin-4-amine is a heterocyclic compound that has gained interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a fused furan and pyridine ring system. This unique structure contributes to its distinct electronic properties, which are crucial for its biological activity.

Research indicates that this compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes involved in critical cellular pathways.
  • Receptor Binding : Molecular docking studies suggest strong binding affinities to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) .
  • Disruption of Signaling Pathways : The compound disrupts key signaling pathways that are vital for cell proliferation and survival .

Anticancer Properties

One of the most notable activities of this compound is its cytotoxic effect against various cancer cell lines. Studies have demonstrated significant activity against breast cancer cell lines, indicating its potential as an anticancer agent .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)18.5

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Activity : A study evaluated the compound's effects on MCF-7 cells and reported an IC50 value of 12.5 µM, suggesting potent anticancer properties. The study also explored the compound's mechanism involving apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition Study : Another research focused on the inhibition of serine/threonine kinases by this compound. The findings indicated that it effectively inhibited AKT1 activity, which is crucial for tumor growth and survival .

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond oncology:

  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, warranting further investigation into its use for neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial activity, indicating potential applications in treating infections .

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